Adenosine-5'-triphosphate

Übersicht

Beschreibung

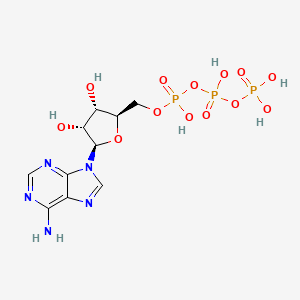

ATP is an adenosine 5'-phosphate in which the 5'-phosphate is a triphosphate group. It is involved in the transportation of chemical energy during metabolic pathways. It has a role as a nutraceutical, a micronutrient, a fundamental metabolite and a cofactor. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-triphosphate. It is a conjugate acid of an ATP(3-).

Adenosine triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Adenosine-5'-triphosphate is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.

Adenosine Triphosphate is an adenine nucleotide comprised of three phosphate groups esterified to the sugar moiety, found in all living cells. Adenosine triphosphate is involved in energy production for metabolic processes and RNA synthesis. In addition, this substance acts as a neurotransmitter. In cancer studies, adenosine triphosphate is synthesized to examine its use to decrease weight loss and improve muscle strength.

Adenosine triphosphate (ATP) is a nucleotide consisting of a purine base (adenine) attached to the first carbon atom of ribose (a pentose sugar). Three phosphate groups are esterified at the fifth carbon atom of the ribose. ATP is incorporated into nucleic acids by polymerases in the processes of DNA replication and transcription. ATP contributes to cellular energy charge and participates in overall energy balance, maintaining cellular homeostasis. ATP can act as an extracellular signaling molecule via interactions with specific purinergic receptors to mediate a wide variety of processes as diverse as neurotransmission, inflammation, apoptosis, and bone remodelling. Extracellular ATP and its metabolite adenosine have also been shown to exert a variety of effects on nearly every cell type in human skin, and ATP seems to play a direct role in triggering skin inflammatory, regenerative, and fibrotic responses to mechanical injury, an indirect role in melanocyte proliferation and apoptosis, and a complex role in Langerhans cell-directed adaptive immunity. During exercise, intracellular homeostasis depends on the matching of adenosine triphosphate (ATP) supply and ATP demand. Metabolites play a useful role in communicating the extent of ATP demand to the metabolic supply pathways. Effects as different as proliferation or differentiation, chemotaxis, release of cytokines or lysosomal constituents, and generation of reactive oxygen or nitrogen species are elicited upon stimulation of blood cells with extracellular ATP. The increased concentration of adenosine triphosphate (ATP) in erythrocytes from patients with chronic renal failure (CRF) has been observed in many studies but the mechanism leading to these abnormalities still is controversial. (A3367, A3368, A3369, A3370, A3371).

Adenosine triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

An adenine nucleotide containing three phosphate groups esterified to the sugar moiety. In addition to its crucial roles in metabolism adenosine triphosphate is a neurotransmitter.

Wirkmechanismus

Target of Action

Adenosine-5’-triphosphate (ATP) is a purine nucleotide that plays a crucial role in various biological functions. It is often referred to as the “molecular currency” of intracellular energy transfer . ATP’s primary targets include many intracellular reactions that consume ATP as a biological energy source . For instance, ATP is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) .

Mode of Action

ATP stores and transports chemical energy within cells . It is biosynthesized by a de novo nucleotide synthetic pathway in all organisms . Many intracellular ATP-consuming enzymes utilize the biological potential energy stored in ATP . Enzymatic hydrolysis of ATP generates adenosine 5’-diphosphate (ADP) and inorganic phosphate (Pi). ADP and Pi react to regenerate ATP, mainly through glycolysis in anaerobic fermentations and by the respiratory chain in aerobic bioproductions .

Biochemical Pathways

ATP is involved in numerous biochemical pathways. For instance, it is involved in the phosphorylation reaction that powers a conformational change allowing the phosphorylated glucose molecule to be converted to the phosphorylated sugar fructose . ATP is also involved in the metabolic reactions related to metabolism, where the adenine and sugar groups remain unchanged, but the triphosphate is converted to di- and monophosphate, giving respectively the derivatives ADP and AMP .

Pharmacokinetics

The pharmacokinetics of ATP involves its synthesis, consumption, and regeneration. ATP cannot be stored, hence its consumption must closely follow its synthesis . ATP is taken up by erythrocytes and reaches dose-dependent plateau levels 50–70% above basal concentrations at approximately 24 hours . The mean half-time for disappearance of ATP from erythrocytes is about 5.9 hours .

Result of Action

The action of ATP results in the storage and transport of chemical energy within cells, supporting many processes such as muscle contraction, nerve impulse propagation, and chemical synthesis . When consumed in a metabolic process, ATP converts either to ADP or to adenosine monophosphate (AMP). Other processes regenerate ATP .

Action Environment

The action of ATP is influenced by various environmental factors. For instance, the balance of proinflammatory ATP and anti-inflammatory adenosine, regulated by CD39+/CD73+ immune cells, is important for decision making on whether tolerance or immunity ensues . Moreover, ATP and Ado production thereof acts as a “find me” signal that guides cellular interactions of leukocytes during immune responses .

Biochemische Analyse

Biochemical Properties

Adenosine-5’-triphosphate plays a pivotal role in biochemical reactions by providing energy through the hydrolysis of its phosphate bonds. This energy release is utilized in various cellular activities such as active transport, biosynthetic reactions, and mechanical work. Enzymes like ATPase catalyze the hydrolysis of adenosine-5’-triphosphate, converting it to adenosine diphosphate and inorganic phosphate . Additionally, adenosine-5’-triphosphate interacts with proteins such as kinases, which transfer phosphate groups to target molecules, and with other biomolecules like nucleic acids during DNA and RNA synthesis .

Cellular Effects

Adenosine-5’-triphosphate influences numerous cellular processes. It is essential for cell signaling pathways, where it acts as a substrate for kinases in phosphorylation reactions. This molecule also affects gene expression by providing the energy required for transcription and translation processes . In cellular metabolism, adenosine-5’-triphosphate is involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, ensuring the continuous supply of energy necessary for cell survival .

Molecular Mechanism

At the molecular level, adenosine-5’-triphosphate exerts its effects through binding interactions with various biomolecules. For instance, it binds to the active sites of enzymes like ATPase, facilitating the hydrolysis process . Adenosine-5’-triphosphate also acts as an allosteric regulator, modulating the activity of enzymes involved in metabolic pathways. Furthermore, it plays a role in enzyme inhibition or activation, depending on the cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of adenosine-5’-triphosphate are critical factors. It is known to be stable when stored frozen, but its stability decreases at room temperature . Over time, adenosine-5’-triphosphate can degrade into adenosine diphosphate and adenosine monophosphate, affecting its efficacy in biochemical assays. Long-term studies have shown that adenosine-5’-triphosphate can influence cellular functions such as cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of adenosine-5’-triphosphate vary with different dosages in animal models. Low doses of adenosine-5’-triphosphate have been shown to enhance blood flow and improve muscle function . High doses can lead to adverse effects such as increased heart rate and potential toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic applications .

Metabolic Pathways

Adenosine-5’-triphosphate is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . It interacts with enzymes such as hexokinase and phosphofructokinase during glycolysis, and with ATP synthase during oxidative phosphorylation . These interactions are crucial for maintaining metabolic flux and ensuring the efficient production of energy .

Transport and Distribution

Within cells, adenosine-5’-triphosphate is transported and distributed by various mechanisms. It is synthesized in the mitochondria and then transported to different cellular compartments where it is needed . Transporters such as the ATP-binding cassette (ABC) transporters play a role in the distribution of adenosine-5’-triphosphate across cellular membranes . This distribution is essential for maintaining cellular energy balance and supporting various physiological functions .

Subcellular Localization

Adenosine-5’-triphosphate is localized in different subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization. For example, in the mitochondria, adenosine-5’-triphosphate is involved in energy production, while in the nucleus, it plays a role in DNA replication and repair . Targeting signals and post-translational modifications help direct adenosine-5’-triphosphate to specific compartments, ensuring its proper function .

Biologische Aktivität

Adenosine-5'-triphosphate (ATP) is a crucial molecule in cellular metabolism, serving not only as the primary energy currency of the cell but also playing significant roles in various biological processes. This article delves into the multifaceted biological activities of ATP, highlighting its clinical applications, mechanisms of action, and implications in health and disease.

Overview of ATP

ATP is a nucleoside triphosphate composed of adenosine and three phosphate groups. It is synthesized primarily in the mitochondria through oxidative phosphorylation and glycolysis, where it provides energy for numerous cellular functions, including muscle contraction, nerve impulse propagation, and biosynthesis of macromolecules .

ATP exerts its biological effects through various mechanisms:

- Energy Transfer : ATP hydrolysis releases energy that drives endergonic reactions essential for cellular functions.

- Signal Transduction : Extracellular ATP acts as a signaling molecule, binding to purinergic receptors (P1 and P2), which are involved in neurotransmission, inflammation, and immune responses .

- Inflammasome Activation : ATP triggers the NLRP3 inflammasome via the P2X7 receptor, leading to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which are critical for innate immunity .

Clinical Applications

ATP has been investigated for its therapeutic potential across various medical fields:

- Cardiology : ATP is utilized as a pulmonary vasodilator in pulmonary hypertension and can help diagnose paroxysmal supraventricular tachycardia. Studies show it improves hemodynamics and tolerability in patients with cardiac conditions .

- Pain Management : Low-dose adenosine has demonstrated efficacy in reducing neuropathic pain and hyperalgesia comparable to opioids. This suggests a potential role in postoperative pain management .

- Oncology : ATP may inhibit tumor growth and weight loss in advanced lung cancer patients. Its combination with cytostatics shows promise in enhancing therapeutic efficacy while providing protective effects against radiation damage .

- Pulmonology : In cystic fibrosis patients, ATP combined with sodium channel blockers has improved mucociliary clearance significantly .

Research Findings

Recent studies have elucidated various aspects of ATP's biological activity:

Case Study 1: Cardiac Patients

In a clinical trial involving patients with pulmonary hypertension, ATP was administered intravenously. The results indicated significant improvements in pulmonary artery pressure and cardiac output without major adverse effects, validating its use as a therapeutic agent in cardiology.

Case Study 2: Cystic Fibrosis

A cohort study assessed the efficacy of ATP combined with sodium channel blockers in cystic fibrosis patients. The treatment resulted in marked improvements in mucociliary function compared to standard care, demonstrating its potential role in respiratory therapies.

Wissenschaftliche Forschungsanwendungen

1.1. Exercise Physiology

ATP plays a significant role in enhancing athletic performance and recovery. Research indicates that oral supplementation of ATP can improve muscular adaptations during resistance training.

Case Study: ATP Supplementation in Resistance Training

A study conducted over 12 weeks with resistance-trained individuals demonstrated that oral ATP supplementation (400 mg/day) significantly increased strength in exercises such as squats and deadlifts compared to a placebo group. The results are summarized in the table below:

| Measurement | ATP Group | Placebo Group | p-value |

|---|---|---|---|

| Squat Strength Increase (%) | 12.9% | 4.4% | <0.001 |

| Deadlift Strength Increase (%) | 16.4% | 8.5% | <0.002 |

| Total Strength Increase (kg) | 55.3 ± 6.0 | 22.4 ± 7.1 | <0.001 |

This study highlights ATP's potential to enhance muscle strength and recovery during intense training cycles .

1.2. Pain Management

ATP and its derivatives have been investigated for their analgesic properties, particularly in managing chronic pain conditions.

Clinical Application: Pain Relief Mechanisms

A review of clinical applications noted that intravenous administration of ATP can effectively alleviate pain in patients experiencing acute perioperative pain or chronic neuropathic pain. The analgesic effects are primarily mediated through the activation of central adenosine A1 receptors, which modulate pain pathways.

- Mechanism : Activation of A1 receptors leads to antinociceptive effects, reducing allodynia and hyperalgesia.

- Duration of Effect : Pain relief can last from hours to months depending on the dosage and individual response .

1.3. Cellular Signaling

ATP serves as a substrate for various kinases involved in signal transduction pathways, influencing numerous cellular processes.

Biochemical Functions

- Phosphorylation : ATP is critical for phosphorylation reactions catalyzed by kinases, impacting metabolic pathways and cellular responses.

- Second Messenger Role : ATP is converted to cyclic AMP, a vital second messenger involved in calcium signaling and neurotransmitter release, crucial for brain function .

Summary of Findings

The diverse applications of adenosine-5'-triphosphate underscore its importance across various scientific domains:

- Exercise Physiology : Enhances strength and recovery during resistance training.

- Pain Management : Provides effective analgesia through central receptor mechanisms.

- Cellular Signaling : Acts as a key substrate in numerous biochemical pathways.

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022559 | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL; 862 mg/mL (magnesium salt) | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis. | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

56-65-5, 11016-17-4, 51963-61-2 | |

| Record name | 5′-ATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-Phycoerythrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 51963-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Adenosine-5'-triphosphate (ATP) acts as an extracellular transmitter, binding to specific receptors on the surface of cells known as purinergic receptors [, , ]. There are two main types: P2X receptors, which are ion channels, and P2Y receptors, which are G protein-coupled receptors []. Activation of these receptors leads to various downstream effects depending on the cell type and the specific receptor subtype involved.

ANone: Unfortunately, the provided research articles primarily focus on the biological activity and implications of ATP, lacking detailed structural and spectroscopic information. A dedicated study focusing on its chemical structure and spectroscopic properties would be needed to address this question comprehensively.

A: ATP itself doesn't function as a catalyst. Instead, it serves as the primary energy currency of cells, fueling countless biochemical reactions [, ]. Enzymes utilize ATP's high-energy phosphate bonds to drive energetically unfavorable reactions, hydrolyzing ATP to adenosine diphosphate (ADP) or adenosine monophosphate (AMP) in the process.

A: Several studies within the provided research explore the SAR of ATP by investigating the effects of its analogs. For instance, in a study examining the effects of ATP on [Ca2+]i dynamics in rabbit corneal epithelium, researchers found that adenosine-5'-diphate (ADP) elicited a smaller initial spike in [Ca2+]i compared to ATP, while adenosine had no effect []. This suggests that the triphosphate moiety of ATP is crucial for its full activity at certain receptors.

A: One study highlighted the impact of dilution methods on ATP stability during cryopreservation of boar sperm []. Dialysis, compared to traditional dilution methods, led to better preservation of ATP, indicating the importance of carefully chosen storage and preparation techniques.

ANone: The provided research articles primarily focus on the fundamental biological effects of ATP and its analogs, lacking information on specific SHE regulations related to its use in research or clinical settings. It's crucial to consult relevant regulatory guidelines and safety data sheets when working with ATP to ensure appropriate handling, storage, and disposal practices.

ANone: The provided research articles present a mix of in vitro and in vivo studies exploring the biological activities of ATP and its analogs.

A: One promising strategy involves encapsulating ATP within nanoparticles for targeted delivery. A study demonstrated the use of mesoporous silica nanoparticles (MP-SiO2) to trap and release fluorescent dyes []. While this particular research focused on dyes, the underlying principle could be extended to encapsulate and deliver ATP to specific locations using similar nanocarrier systems.

A: Although the provided research doesn't directly address biomarkers for ATP-related therapies, one study explored the potential of urinary ATP as a surrogate marker for urinary tract infections []. While further validation is needed, this finding suggests that measuring ATP levels in biological fluids could hold diagnostic value.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.